tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 4-chloro-2-fluorobenzyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various synthetic and analytical purposes.
Preparation Methods
The synthesis of tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the 4-chloro-2-fluorobenzyl Moiety: This step involves a nucleophilic substitution reaction where the piperidine ring is reacted with 4-chloro-2-fluorobenzyl halide.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using suitable oxidizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like LiAlH4 (Lithium aluminium hydride).
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form new esters.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation.
Scientific Research Applications
tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity or modulating their function. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl (1-(4-chloro-2-fluorobenzyl)piperidin-4-yl)carbamate: This compound shares a similar core structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
tert-Butyl 4-(3-((4-chloro-2-fluorobenzyl)oxy)phenyl)piperidine-1-carboxylate: This compound has an additional phenyl ring, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H23ClFNO3 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
tert-butyl 4-[(4-chloro-2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23ClFNO3/c1-16(2,3)23-15(21)20-8-6-17(22,7-9-20)11-12-4-5-13(18)10-14(12)19/h4-5,10,22H,6-9,11H2,1-3H3 |
InChI Key |
QEKKELBSPYVVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=C(C=C2)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.